molecular formula C9H10ClN3 B2737928 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene CAS No. 1823422-95-2

5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene

Cat. No.: B2737928
CAS No.: 1823422-95-2
M. Wt: 195.65
InChI Key: LYFKZCRHQOGULQ-UHFFFAOYSA-N
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Description

5-Chloro-1,6,8-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene is a nitrogen-rich tricyclic heterocyclic compound featuring a unique fused-ring system. Its structure comprises three nitrogen atoms integrated into a bicyclic framework (7.2.1.0²,⁷), with a chlorine substituent at the 5-position.

Properties

IUPAC Name

5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-8-2-1-7-9(12-8)11-6-3-4-13(7)5-6/h1-2,6H,3-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFKZCRHQOGULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1NC3=C2C=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate triamine precursors under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its unique structure may offer advantages in drug design and delivery.

Industry: In the industrial sector, 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene is used in the synthesis of specialty chemicals and materials. Its properties make it suitable for various applications, including coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism by which 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Chloro-1,6,8-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene and its analogs:

Compound Name CAS Number Molecular Formula Substituent Key Properties Applications/Notes
5-Chloro-1,6,8-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene Not provided C₉H₁₀ClN₃ Chloro (Cl) Hypothesized: Higher polarity due to Cl; potential enhanced electrophilicity Likely explored as a kinase inhibitor or antiviral agent (inferred from analogs)
5-Methyl-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene dihydrochloride 2126160-73-2 C₁₀H₁₃N₃·2HCl Methyl (CH₃) SMILES: CC1=NC=C2C3CCC(N3)CC2=N1; higher lipophilicity vs. Cl analog Used in solubility studies; dihydrochloride form improves aqueous solubility
5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene 1187385-63-2 C₁₂H₁₅N₃ Isopropyl (C₃H₇) Discontinued; bulkier substituent may hinder binding in biological assays Limited commercial availability due to stability issues
10-Aza-tricyclo[6.3.1.0]dodeca-2,4,6-triene tosylate 69718-72-5 C₁₁H₁₃N Tosylate salt Boiling point: 278°C; density: 1.070 g/cm³; lower nitrogen content vs. triaza analogs Model compound for studying ring strain and aromaticity

Key Findings:

Isopropyl analogs exhibit reduced commercial utility due to steric hindrance and discontinuation in production .

Solubility and Stability :

  • Dihydrochloride salts (e.g., 5-methyl derivative) enhance aqueous solubility, a critical factor for in vivo applications .
  • Tosylate derivatives (e.g., 10-aza analog) demonstrate higher thermal stability (boiling point 278°C) but lack the nitrogen density of triazatricyclo systems .

Structural Rigidity :

  • The [7.2.1.0²,⁷] tricyclic framework in triazatricyclo compounds provides greater conformational restraint compared to simpler azatricyclo systems (e.g., [6.3.1.0]), favoring selective interactions in drug design .

Research Implications

The 5-chloro derivative’s combination of electronic modulation and structural rigidity positions it as a promising candidate for further pharmacological exploration. Comparative studies with methyl and isopropyl analogs suggest that chloro-substituted triazatricyclo compounds may offer optimized binding affinity and metabolic stability, warranting synthesis and assay-based validation.

Biological Activity

5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene is a complex organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene is C9H10ClN3OC_9H_{10}ClN_3O with a molecular weight of approximately 211.65 g/mol. Its structure consists of a tricyclic framework with triazole and chloro substituents that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains and fungi.
  • The presence of the chloro group may enhance the lipophilicity of the compound, facilitating better membrane penetration and antimicrobial efficacy.
Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans12100

Anticancer Properties

Several studies have explored the anticancer potential of triazole-containing compounds:

  • Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Studies : A study demonstrated that a synthetic derivative exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of 25 µM.

Neuroprotective Effects

Emerging research suggests that triazole derivatives may possess neuroprotective properties:

  • Experimental Models : In animal models of neurodegenerative diseases like Alzheimer's and Parkinson's, compounds similar to 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene have shown promise in reducing neuroinflammation and oxidative stress.
  • A study indicated that these compounds could modulate neurotransmitter levels and protect neuronal cells from oxidative damage.

The biological activities attributed to 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene can be explained through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system or on cancer cells to exert its effects.
  • Oxidative Stress Reduction : Its antioxidant properties could play a role in mitigating cellular damage.

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